![molecular formula C13H15NO4 B12602353 Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate CAS No. 917598-76-6](/img/structure/B12602353.png)
Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, a benzoyl group, and an ethanimidoyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. The process can be summarized as follows:
Starting Materials: Benzoyl chloride, ethyl acetate, and ethanimidoyl chloride.
Catalysts: Commonly used catalysts include sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The benzoyl and ethanimidoyl groups may also contribute to its biological activity by binding to specific sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the benzoyl and ethanimidoyl groups.
Benzyl acetate: Contains a benzyl group instead of the ethanimidoyl group.
Methyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
917598-76-6 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
ethyl 2-(N-benzoyl-C-methylcarbonimidoyl)oxyacetate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)9-18-10(2)14-13(16)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
DZYGRKKMJDBUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC(=NC(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)

![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
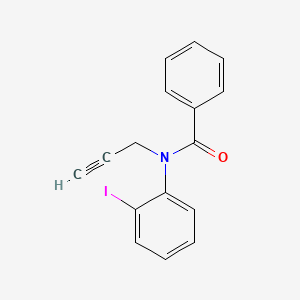
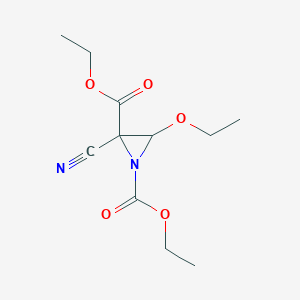
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
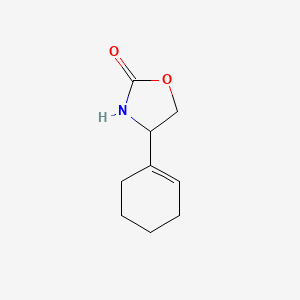
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
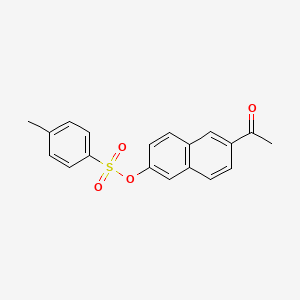
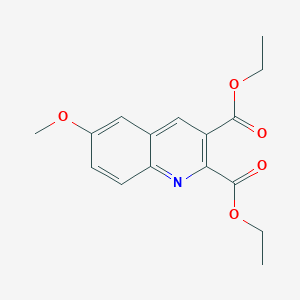
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
